molecular formula C36H38O8S B1680695 4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid

4-{3-[6-(3-5-Benzo[1,3]dioxolyl-5-thiophen-3-ylphenoxy)hexyl]-2-(2-carboxyethyl)phenoxy}butyric Acid

Cat. No. B1680695
M. Wt: 630.7 g/mol
InChI Key: SRPFDFNVILUDAI-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

To a solution of the 4-{3-[6-(3-benzo[1,3]dioxol-5-yl-5-thiophen-3-yl-phenoxy)-hexyl]-2-(2-ethoxycarbonyl-ethyl)-phenoxy}-butyric acid ethyl ester (649 mg, 0.944 mmol) in ethanol (40 mL) was added aqueous 1.0 N sodium hydroxide (35 mL) at room temperature. The resulting suspension was heated to 50-55° C. and the mixture was stirred for 5 h. Then, the reaction mixture was concentrated and the residue was diluted with water (20 mL) and extracted with diethyl ether (50 mL) to remove any neutral impurities. The aqueous layer was acidified with 1.0 N hydrochloric acid and the precipitated white organic compound was extracted into ethyl acetate (2×100 mL). The combined ethyl acetate extracts were washed with brine solution (100 mL) and the organic layers were dried over anhydrous magnesium sulfate. Filtration and removal of the solvent afforded the crude product which was dissolved in hot iso-propyl acetate (10 mL) and then diluted with hexanes (5 mL). The resulting light yellow solution was stored in the refrigerator for 2 days. The white solids were collected by filtration and washed with hexanes. After air-drying, 4-{3-[6-(3-benzo[1,3]dioxol-5-yl-5-thiophen-3-yl-phenoxy)-hexyl]-2-(2-carboxy-ethyl)-phenoxy}-butyric acid (404 mg, 68%) was isolated as a white solids, mp=110-112° C.: ES(+)-HRMS m/e calculated for C36H38O8S (M+Na)+ 653.2179, found 653.2183. Elemental analysis: (C36H38O8S): C=68.49 (calcd, 68.55), H=5.93 (6.07), S=5.15 (5.08).
Name
4-{3-[6-(3-benzo[1,3]dioxol-5-yl-5-thiophen-3-yl-phenoxy)-hexyl]-2-(2-ethoxycarbonyl-ethyl)-phenoxy}-butyric acid ethyl ester
Quantity
649 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:49])[CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][C:22]2[CH:27]=[C:26]([C:28]3[CH:32]=[CH:31][S:30][CH:29]=3)[CH:25]=[C:24]([C:33]3[CH:41]=[CH:40][C:36]4[O:37][CH2:38][O:39][C:35]=4[CH:34]=3)[CH:23]=2)[C:10]=1[CH2:42][CH2:43][C:44]([O:46]CC)=[O:45])C.[OH-].[Na+]>C(O)C.C(OC(C)C)(=O)C>[O:37]1[C:36]2[CH:40]=[CH:41][C:33]([C:24]3[CH:23]=[C:22]([CH:27]=[C:26]([C:28]4[CH:32]=[CH:31][S:30][CH:29]=4)[CH:25]=3)[O:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:11]3[C:10]([CH2:42][CH2:43][C:44]([OH:46])=[O:45])=[C:9]([CH:14]=[CH:13][CH:12]=3)[O:8][CH2:7][CH2:6][CH2:5][C:4]([OH:49])=[O:3])=[CH:34][C:35]=2[O:39][CH2:38]1 |f:1.2|

Inputs

Step One
Name
4-{3-[6-(3-benzo[1,3]dioxol-5-yl-5-thiophen-3-yl-phenoxy)-hexyl]-2-(2-ethoxycarbonyl-ethyl)-phenoxy}-butyric acid ethyl ester
Quantity
649 mg
Type
reactant
Smiles
C(C)OC(CCCOC1=C(C(=CC=C1)CCCCCCOC1=CC(=CC(=C1)C1=CSC=C1)C1=CC2=C(OCO2)C=C1)CCC(=O)OCC)=O
Name
Quantity
35 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Three
Name
hexanes
Quantity
5 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL)
CUSTOM
Type
CUSTOM
Details
to remove any neutral impurities
EXTRACTION
Type
EXTRACTION
Details
the precipitated white organic compound was extracted into ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined ethyl acetate extracts were washed with brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the solvent
CUSTOM
Type
CUSTOM
Details
afforded the crude product which
WAIT
Type
WAIT
Details
The resulting light yellow solution was stored in the refrigerator for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The white solids were collected by filtration
WASH
Type
WASH
Details
washed with hexanes
CUSTOM
Type
CUSTOM
Details
After air-drying

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=2C=C(OCCCCCCC=1C(=C(OCCCC(=O)O)C=CC1)CCC(=O)O)C=C(C2)C2=CSC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 404 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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